(R)-1-(2,5-Dimethylphenyl)-2-methoxyethan-1-amine
Description
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
(1R)-1-(2,5-dimethylphenyl)-2-methoxyethanamine |
InChI |
InChI=1S/C11H17NO/c1-8-4-5-9(2)10(6-8)11(12)7-13-3/h4-6,11H,7,12H2,1-3H3/t11-/m0/s1 |
InChI Key |
OMHXOYQQRWBJGZ-NSHDSACASA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)[C@H](COC)N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(COC)N |
Origin of Product |
United States |
Preparation Methods
Chiral Ephedrine Derivative Route with Raney Nickel Catalyzed Deoxygenation
One established method involves starting from chiral ephedrine derivatives, which are structurally related to the target compound. The process includes:
- Acylation of d- or l-ephedrine base to form N-acylated ephedrine intermediates.
- Deoxygenation using Raney nickel catalyst to remove hydroxyl groups and generate the amine backbone.
- Acid hydrolysis to yield the desired (R)-amine.
This method is effective for producing R-(-)-N,α-dimethylphenethylamine analogs, which share structural similarity with (R)-1-(2,5-dimethylphenyl)-2-methoxyethan-1-amine, especially in terms of chiral amine formation.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| a | Acylation of ephedrine with acylating agent | Formation of N-acylated ephedrine intermediate |
| b | Raney nickel catalyzed deoxygenation | Removal of hydroxyl group, formation of amine |
| c | Acid hydrolysis | Release of free amine with (R)-configuration |
Nucleophilic Substitution and Bromination Strategy
A convergent synthetic route involves:
- Nucleophilic substitution on acetophenone derivatives to introduce methoxy and methyl groups on the phenyl ring.
- Bromination to activate the ethanone intermediate for further coupling.
- Subsequent steps to install the amine group and achieve the chiral center.
This approach has been used in related methoxyphenyl ethanone derivatives and can be adapted for the 2,5-dimethyl substitution pattern.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Nucleophilic substitution of acetophenone with sodium methoxide | Formation of methoxyphenylethanone intermediate |
| 2 | Acid-catalyzed bromination | Formation of bromoethanone coupling partner |
| 3 | Coupling and cyclization steps | Formation of chiral amine scaffold |
Industrial Chiral Amine Synthesis via Cyanate or Amine Reaction
Industrial processes for preparing chiral amines similar to (R)-1-(2,5-dimethylphenyl)-2-methoxyethan-1-amine involve:
- Reaction of chiral amines or cyanates with substituted phenyl derivatives.
- Use of selective substitution to maintain stereochemistry.
- Optimization for scale-up and purity.
For example, processes for related compounds such as (R)-1-(2-methoxyphenyl)ethylamine have been patented, indicating the feasibility of preparing (R)-1-(2,5-dimethylphenyl)-2-methoxyethan-1-amine by analogous methods.
| Step | Description | Notes |
|---|---|---|
| 1 | Selection of chiral amine or cyanate | Ensures (R)-configuration |
| 2 | Reaction with substituted phenyl precursor | Introduction of 2,5-dimethylphenyl group |
| 3 | Purification and isolation | Achieves enantiomeric purity |
Comparative Analysis of Preparation Methods
Research Findings and Notes
- The use of chiral starting materials such as d- or l-ephedrine derivatives ensures retention of stereochemistry, critical for the biological activity of the (R)-amine.
- Nucleophilic substitution reactions on acetophenone derivatives allow for precise introduction of methoxy and methyl groups, enabling the synthesis of substituted phenyl ethanones that serve as key intermediates.
- Industrial processes emphasize scalability and reproducibility, often employing cyanate or amine intermediates with controlled stereochemistry for efficient synthesis.
- The choice of method depends on the scale, required purity, and available starting materials.
Summary Table of Key Preparation Methods
Chemical Reactions Analysis
Types of Reactions
®-1-(2,5-Dimethylphenyl)-2-methoxyethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce secondary amines or other reduced forms.
Scientific Research Applications
®-1-(2,5-Dimethylphenyl)-2-methoxyethan-1-amine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, including its role as a precursor for pharmaceutical agents.
Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of ®-1-(2,5-Dimethylphenyl)-2-methoxyethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Key Observations :
- Substituent Position and Type: The 2,5-dimethylphenyl group in the target compound contrasts with the 2,5-dimethoxyphenyl group in 2C-H.
- Stereochemistry : The R-configuration in the target compound and ’s analog suggests stereospecific interactions, which may improve receptor selectivity compared to racemic mixtures .
- Backbone Modifications : Replacement of the ethanamine chain with a piperidine or piperazine ring (e.g., ) alters conformational flexibility and binding kinetics. Piperidines/piperazines are common in SSRIs due to their affinity for serotonin transporters .
Pharmacological and Physicochemical Properties
Receptor Affinity and Selectivity
- Serotonin Receptors: Compounds like 2C-H (dimethoxyphenyl) are known to act as serotonin receptor agonists, while trifluoromethyl-substituted analogs () exhibit SSRI activity.
- SSRI Activity : The trifluoromethyl and piperidine modifications in ’s Compound 19 enhance serotonin reuptake inhibition, suggesting that similar substitutions in the target compound could be explored for antidepressant activity .
Physicochemical Properties
- Lipophilicity : The 2,5-dimethylphenyl group increases lipophilicity (logP ~2.5 estimated) compared to 2C-H (logP ~1.8), favoring membrane permeability.
- Solubility : Methoxy groups generally improve aqueous solubility, but the target compound’s methoxy is on the ethanamine chain rather than the aromatic ring, which may reduce this effect .
Biological Activity
(R)-1-(2,5-Dimethylphenyl)-2-methoxyethan-1-amine, often referred to as a derivative of phenethylamine, has garnered interest in pharmacological research due to its potential psychoactive properties and biological activities. This compound is structurally related to other psychoactive substances, which have been shown to exhibit a range of effects on the central nervous system (CNS). Understanding its biological activity is crucial for assessing its therapeutic potential and safety profile.
The biological activity of (R)-1-(2,5-Dimethylphenyl)-2-methoxyethan-1-amine is primarily attributed to its interaction with neurotransmitter systems in the brain. The compound may act as a serotonin receptor agonist, similar to other members of the phenethylamine class. This interaction can lead to various effects, including mood enhancement and altered perception.
Biological Activity Overview
The biological activities associated with (R)-1-(2,5-Dimethylphenyl)-2-methoxyethan-1-amine include:
- Psychoactive Effects : As a potential psychoactive substance, it may induce effects such as euphoria, hallucinations, and altered sensory perception.
- Antidepressant Properties : Preliminary studies suggest that compounds in this class may exhibit antidepressant-like effects through modulation of serotonin pathways.
- Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from damage, indicating potential therapeutic applications in neurodegenerative diseases.
1. Psychoactive Profile
A study conducted on various phenethylamines highlighted the psychoactive properties of (R)-1-(2,5-Dimethylphenyl)-2-methoxyethan-1-amine. In animal models, it was observed to elicit behaviors indicative of stimulant activity. The compound's affinity for serotonin receptors was noted as a significant factor contributing to its psychoactive profile .
2. Safety and Toxicology
Research into the safety profile of (R)-1-(2,5-Dimethylphenyl)-2-methoxyethan-1-amine indicates that while it may have therapeutic potential, there are concerns regarding its toxicity. Studies have shown that high doses can lead to adverse effects such as increased heart rate and agitation . Toxicological assessments are essential for determining safe dosage levels.
3. Analytical Methods for Detection
Quantitative analysis methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed for detecting (R)-1-(2,5-Dimethylphenyl)-2-methoxyethan-1-amine in biological samples. These methods are critical for both clinical toxicology and forensic investigations .
Comparative Biological Activity Table
| Compound | Biological Activity | Mechanism |
|---|---|---|
| (R)-1-(2,5-Dimethylphenyl)-2-methoxyethan-1-amine | Psychoactive effects; potential antidepressant | Serotonin receptor agonism |
| 25I-NBOMe | Hallucinogenic; stimulant | Serotonin receptor binding |
| 3-Methoxy-PCP | Dissociative effects | NMDA receptor antagonism |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
